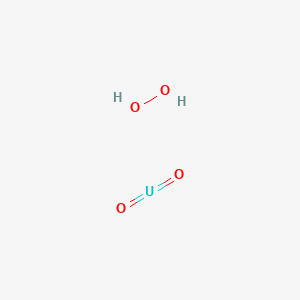

Dioxouranium;hydrogen peroxide

Description

Properties

CAS No. |

19525-15-6 |

|---|---|

Molecular Formula |

H2O4U |

Molecular Weight |

304.042 g/mol |

IUPAC Name |

dioxouranium;hydrogen peroxide |

InChI |

InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |

InChI Key |

CIEKQEIUQBBJNZ-UHFFFAOYSA-N |

SMILES |

OO.O=[U]=O |

Canonical SMILES |

OO.O=[U]=O |

melting_point |

239 °F (USCG, 1999) |

Other CAS No. |

12036-71-4 |

physical_description |

Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |

Synonyms |

uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |

Origin of Product |

United States |

Foundational & Exploratory

Dioxouranium(VI) reaction with hydrogen peroxide mechanism

An In-depth Technical Guide on the Reaction of Dioxouranium(VI) with Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of the dioxouranium(VI) cation (UO₂²⁺), commonly known as the uranyl ion, with hydrogen peroxide (H₂O₂) is of significant interest across various scientific and industrial domains, from nuclear fuel processing and environmental remediation to the synthesis of novel nanomaterials. This reaction leads to the formation of a diverse array of uranyl peroxide species, most notably self-assembled nanoscale cage clusters.[1][2] Understanding the intricate mechanism of this reaction is crucial for controlling the synthesis of these materials and for predicting the behavior of uranium in peroxide-containing environments. This technical guide provides a comprehensive overview of the core aspects of the dioxouranium(VI)-hydrogen peroxide reaction, including its mechanism, kinetics, and the experimental protocols used for its investigation.

Reaction Mechanism

The interaction between dioxouranium(VI) and hydrogen peroxide is a complex process that can proceed through various pathways, depending on the specific reaction conditions such as pH, reactant concentrations, and the presence of other coordinating ligands. The fundamental reaction involves the coordination of peroxide ions (O₂²⁻) to the equatorial plane of the linear UO₂²⁺ cation.

Formation of Monomeric and Oligomeric Uranyl Peroxide Species

In acidic to neutral solutions, the initial step is the formation of monomeric uranyl peroxide complexes. The simplest of these is the uranyl monoperoxide, [UO₂(O₂)]. As the concentration of hydrogen peroxide and/or the pH increases, additional peroxide ligands can coordinate, leading to the formation of species such as the uranyl diperoxide, [UO₂(O₂)₂]²⁻, and the uranyl triperoxide, [UO₂(O₂)₃]⁴⁻.[3]

These monomeric units can then undergo condensation reactions to form small oligomeric species. These oligomers are considered the fundamental building blocks for the subsequent formation of larger cage clusters.[3]

Self-Assembly of Uranyl Peroxide Cage Clusters

One of the most remarkable features of the dioxouranium(VI)-hydrogen peroxide system is the spontaneous self-assembly of complex, cage-like nanoclusters.[2] These clusters are polyoxometalates composed of multiple uranyl polyhedra bridged by peroxide and hydroxide ligands. The specific topology of the resulting cage cluster is highly dependent on the reaction conditions, including the identity of the counter-ions present in the solution.[2] Well-characterized examples include clusters with 24, 28, and 60 uranium atoms (denoted as U₂₄, U₂₈, and U₆₀, respectively).[4][5] The formation of these clusters is believed to proceed through a stepwise assembly mechanism involving the aggregation of smaller uranyl peroxide building blocks.[3]

Radical Pathways

There is evidence to suggest that the reaction between dioxouranium(VI) and hydrogen peroxide can also involve the generation of radical species, particularly hydroxyl radicals (•OH).[6] Electron Paramagnetic Resonance (EPR) spectroscopy studies have detected the formation of •OH in acidic solutions of uranyl nitrate and hydrogen peroxide.[6] The formation of these highly reactive species can influence the overall reaction kinetics and the stability of the resulting uranyl peroxide compounds. Furthermore, the radiolysis of water in uranium-containing solutions can produce a variety of reactive oxygen species, including superoxide radicals (O₂⁻•), which can be stabilized within uranyl peroxide structures.[7]

A proposed pathway for the reaction is depicted in the following diagram:

Quantitative Data

The study of the dioxouranium(VI)-hydrogen peroxide reaction has yielded a range of quantitative data that are essential for understanding and modeling the system.

Kinetic Data

The precipitation kinetics of uranium peroxide, often in the form of studtite (UO₄·4H₂O), is influenced by factors such as initial acidity and the molar ratio of peroxide to uranium.[8][9]

| Parameter | Condition | Value/Observation | Reference |

| Precipitation Rate | Increasing initial acidity | Decreases | [9] |

| Precipitation Rate | Increasing C(H₂O₂)ini/C(U)ini ratio | Increases | [9] |

| Crystal Growth Mechanism | Supersaturation dependence | Linearly dependent | [8] |

Spectroscopic Data

Raman spectroscopy is a powerful tool for the characterization of uranyl peroxide species, with distinct vibrational modes for the uranyl (UO₂²⁺) and peroxide (O₂²⁻) groups.

| Species/Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Peroxide symmetric stretch in clusters | 820 - 850 | [10] |

| Uranyl symmetric stretch in clusters | 750 - 820 | [10] |

| Uranyl triperoxide monomer (asymmetric/mixed) | 600 - 800 | [3] |

Experimental Protocols

A variety of experimental techniques are employed to study the reaction between dioxouranium(VI) and hydrogen peroxide. The following provides a generalized workflow for the synthesis and characterization of uranyl peroxide species.

Synthesis of Studtite (Uranyl Peroxide Tetrahydrate)

A common method for the synthesis of studtite, a crystalline uranyl peroxide, is as follows:[11]

-

Preparation of Uranyl Solution: Prepare a 0.5 M solution of uranyl nitrate (UO₂(NO₃)₂·6H₂O) in deionized water.

-

Addition of Hydrogen Peroxide: To the vigorously stirred uranyl nitrate solution, add an equal volume of 30% hydrogen peroxide dropwise.

-

Precipitation: A pale-yellow precipitate of studtite will form immediately.

-

Separation and Washing: Separate the precipitate from the supernatant by centrifugation or filtration. Wash the solid several times with deionized water to remove any unreacted starting materials.

-

Drying: Dry the resulting solid in a desiccator under vacuum.

Characterization Techniques

-

X-ray Diffraction (XRD): Used to determine the crystal structure of solid uranyl peroxide phases.

-

Raman Spectroscopy: Provides information on the vibrational modes of the uranyl and peroxide groups, allowing for the identification of different species in both solid and solution phases.[4][5]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Enables the characterization of the composition and distribution of uranyl peroxide clusters in solution.[4][5]

-

Small-Angle X-ray Scattering (SAXS): Used to study the size and shape of nanoclusters in solution.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ³¹P NMR can be used to probe the formation of functionalized uranyl peroxide clusters.[3]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed to detect and characterize radical species that may be involved in the reaction mechanism.[6][7]

Conclusion

The reaction of dioxouranium(VI) with hydrogen peroxide is a rich and complex field of study. The formation of monomeric, oligomeric, and intricate cage-like nanoclusters is governed by a delicate interplay of reaction conditions. While significant progress has been made in understanding the self-assembly processes and characterizing the resulting products, the role of radical pathways and the precise kinetics of cluster formation remain active areas of research. The experimental protocols and data presented in this guide provide a solid foundation for professionals engaged in the study and application of this fascinating chemical system. Further research will undoubtedly uncover more details of the reaction mechanism, paving the way for greater control over the synthesis of advanced uranium-based materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Captivation with encapsulation: a dozen years of exploring uranyl peroxide capsules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Item - Synthesis, Characterization, and Spectroscopy of Uranyl Peroxides - University of Notre Dame - Figshare [curate.nd.edu]

- 4. Raman spectroscopic and ESI-MS characterization of uranyl peroxide cage clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Uranium reactions with hydrogen peroxide studied by EPR–spin trapping with DMPO [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. inis.iaea.org [inis.iaea.org]

- 9. Precipitation of morphology-controlled uranium( vi ) peroxide in nitric acid media - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03467H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Uranyl Peroxide Complex Formation and Stability Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemistry of uranium is of paramount importance in various fields, including nuclear fuel cycle management, environmental remediation, and medicinal chemistry. The uranyl ion (UO₂²⁺), the most common aerobic form of uranium, readily interacts with peroxide ions (O₂²⁻) to form a diverse array of uranyl peroxide complexes. These complexes play a crucial role in the dissolution of spent nuclear fuel, the transport of uranium in geological repositories, and have potential applications in targeted alpha therapy. A thorough understanding of their formation and stability is therefore essential for predicting and controlling uranium's behavior in these systems.

This technical guide provides a comprehensive overview of the formation and stability of uranyl peroxide complexes. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering uranium in their respective fields. The guide summarizes key quantitative data, details experimental protocols for the characterization of these complexes, and provides visual representations of their formation pathways and experimental workflows.

Uranyl Peroxide Complex Formation

The interaction between the uranyl ion and hydrogen peroxide in aqueous solutions leads to the formation of a variety of monomeric and polynuclear uranyl peroxide complexes. The speciation of these complexes is highly dependent on factors such as the pH of the solution, the concentration of uranyl and peroxide ions, and the presence of other coordinating ligands.

In acidic to neutral solutions, the simple uranyl peroxide hydrate, UO₄·nH₂O, can precipitate. This compound exists in two common forms: studtite (UO₄·4H₂O) and metastudtite (UO₄·2H₂O)[1]. In the presence of other ligands, such as halides or carbonates, mixed-ligand uranyl peroxide complexes can also form. For instance, in saline solutions, uranyl-peroxo-chloro and uranyl-peroxo-bromo complexes have been identified[2].

Under alkaline conditions, the deprotonation of hydrogen peroxide facilitates the formation of anionic uranyl peroxide complexes. These can range from simple mononuclear species to large, intricate cage-like clusters containing dozens of uranyl centers. The formation of these complex structures is a self-assembly process driven by the coordination of peroxide and hydroxide ions to the uranyl centers.

A simplified logical flow for the formation of different types of uranyl peroxide complexes is illustrated in the diagram below.

Caption: Logical flow of uranyl peroxide complex formation under different chemical conditions.

Stability of Uranyl Peroxide Complexes

The stability of uranyl peroxide complexes is a critical parameter that governs their persistence and reactivity in solution. The stability is quantified by the stability constant (β), which is the equilibrium constant for the formation of the complex from its constituent ions. Higher values of β indicate greater stability.

Quantitative Data on Stability Constants

The following tables summarize the available quantitative data on the stability constants of selected uranyl peroxide complexes. It is important to note that these values are often determined under specific experimental conditions (e.g., ionic strength, temperature), which can influence the measured stability.

| Complex Formula | Log β° | Conditions | Reference |

| [UO₂(O₂)(OH)₂]²⁻ | 28.1 ± 0.1 | Alkaline media | [3] |

| [UO₂(O₂)₂(OH)₂]⁴⁻ | 36.8 ± 0.2 | Alkaline media | [3] |

Table 1: Logarithmic overall stability constants (β°) for uranyl peroxide hydroxide complexes.

| Complex Formula | Estimated Stability Constant | Conditions | Reference |

| [(UO₂)(O₂)(Cl)(H₂O)₂]⁻ | 0.17 | Ionic strength ≈ 5 mol/L | [2] |

| [(UO₂)(O₂)(Br)(H₂O)₂]⁻ | 0.04 | Ionic strength ≈ 5 mol/L | [2] |

Table 2: Estimated stability constants for uranyl-peroxo-halo complexes.

Experimental Protocols for Stability Constant Determination

The determination of stability constants for uranyl peroxide complexes requires careful experimental design and precise analytical techniques. The most common methods employed are potentiometric titrations and spectrophotometric analyses.

Spectrophotometric Determination of Stability Constants

UV-Visible spectrophotometry is a powerful technique for studying complex formation when the complex has a distinct absorption spectrum compared to the free metal ion and ligand. The following is a generalized protocol for the determination of stability constants of uranyl peroxide complexes using this method.

Experimental Workflow for Spectrophotometric Titration

Caption: A generalized workflow for the spectrophotometric determination of uranyl peroxide complex stability constants.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of uranyl ions of known concentration, for example, by dissolving uranyl nitrate hexahydrate in a suitable acidic medium to prevent hydrolysis.

-

Prepare a standardized stock solution of hydrogen peroxide.

-

Prepare a buffer solution to maintain a constant pH throughout the experiment. The choice of buffer is critical to avoid interference with the complexation reaction.

-

-

Titration Procedure:

-

Place a known volume of the uranyl stock solution and the buffer into a thermostated titration vessel equipped with a stirrer.

-

Record the initial UV-Visible absorption spectrum of the solution.

-

Add a small, precise volume of the hydrogen peroxide stock solution to the vessel.

-

Allow the solution to equilibrate while stirring.

-

Record the UV-Visible spectrum of the resulting solution.

-

Repeat the addition and measurement steps until a sufficient range of peroxide concentrations has been covered.

-

-

Data Analysis:

-

Correct the measured absorbance values for dilution effects.

-

Analyze the spectral data at multiple wavelengths where the formation of the complex leads to a significant change in absorbance.

-

Utilize specialized software (e.g., STAR) to perform a multi-wavelength analysis of the absorbance data. This involves fitting the experimental data to a proposed chemical model that includes the formation of one or more uranyl peroxide complexes.

-

The software refines the stability constants (β values) for the proposed complexes to achieve the best fit between the experimental and calculated absorbance data.

-

Other Characterization Techniques

In addition to spectrophotometry, other techniques are crucial for a comprehensive understanding of uranyl peroxide complexes:

-

Raman Spectroscopy: This technique provides information about the vibrational modes of the molecules and is particularly useful for identifying the characteristic O-O stretching of the peroxide ligand and the symmetric stretching of the UO₂²⁺ group in different complex environments[2].

-

Calorimetry: Isothermal titration calorimetry (ITC) can be used to directly measure the enthalpy change (ΔH) associated with complex formation, which, in conjunction with the stability constant, allows for the determination of the entropy change (ΔS) and a complete thermodynamic profile of the reaction.

-

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the solid-state structure of uranyl peroxide complexes, providing precise information on bond lengths, bond angles, and coordination geometries.

Conclusion

The formation and stability of uranyl peroxide complexes are governed by a complex interplay of solution conditions. This guide has provided a summary of the key types of complexes formed, tabulated available stability constant data, and outlined the experimental methodologies used to determine these crucial parameters. A thorough understanding of these fundamental aspects of uranium chemistry is essential for the advancement of nuclear technology, environmental management, and the development of novel radiopharmaceuticals. Further research is needed to expand the thermodynamic database for a wider range of uranyl peroxide complexes and to elucidate the kinetics of their formation and decomposition.

References

Thermodynamic Properties of Uranyl Peroxide Compounds: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the thermodynamic properties of uranyl peroxide compounds, crucial for understanding their stability, formation, and behavior in various chemical environments. The document summarizes key quantitative thermodynamic data, details the experimental protocols for their determination, and visualizes the fundamental chemical pathways and experimental workflows. This information is vital for applications ranging from nuclear fuel cycle management and environmental remediation to the development of novel therapeutic and diagnostic agents.

Quantitative Thermodynamic Data

The thermodynamic stability of uranyl peroxide compounds is paramount in predicting their environmental fate and their utility in controlled chemical processes. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) are key parameters in this assessment. While extensive research has been conducted on the enthalpies of formation, particularly through calorimetric methods, comprehensive experimental data for entropy and Gibbs free energy remain less common for many complex species.

The following tables summarize the available quantitative thermodynamic data for a range of uranyl peroxide compounds, from simple minerals to complex cage clusters.

Table 1: Thermodynamic Properties of Uranyl Peroxide Minerals

| Compound Name | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| Studtite | [(UO₂)O₂(H₂O)₂]·2H₂O | -2344.7 ± 4.0[1] | N/A | N/A |

| Metastudtite | [(UO₂)O₂(H₂O)₂] | -1779.6 ± 1.9[2] | N/A | N/A |

Note: N/A indicates that reliable experimental data was not found in the surveyed literature.

Table 2: Enthalpies of Formation for Selected Uranyl Peroxide Cage Cluster Salts

The formation energetics of uranyl peroxide cage clusters are significantly influenced by the counter-cations present, which balance the negative charge of the cluster.[3] High-temperature drop solution calorimetry has been instrumental in determining these values.[3]

| Cluster Salt Composition | Enthalpy of Formation from Oxides (ΔHf,ox) (kJ/mol) | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| Li₄[UO₂(O₂)₃]·10H₂O | -260.9 ± 13.2 | N/A |

| Na₄[UO₂(O₂)₃]·9H₂O | -515.5 ± 8.9 | N/A |

Data for the above table was primarily sourced from studies on the influence of charge density on the enthalpy of formation.[3] Note that enthalpies of formation from oxides are distinct from the standard enthalpies of formation from the elements.

Experimental Protocols

The determination of thermodynamic properties of uranyl peroxide compounds relies on precise calorimetric techniques. The following sections detail the methodologies for the most common experimental approaches.

High-Temperature Oxide Melt Solution Calorimetry

This technique is a powerful method for determining the enthalpies of formation of refractory and complex inorganic materials, including uranyl peroxide compounds.[4][5]

Objective: To measure the enthalpy of formation (ΔHf°) of a solid uranyl peroxide compound by dissolving it in a molten oxide solvent at high temperature and applying Hess's Law.

Methodology:

-

Calorimeter Setup: A custom-built Tian-Calvet twin microcalorimeter is typically used.[3][6] The calorimeter is maintained at a constant high temperature (e.g., 700-800 °C).[5][6]

-

Solvent Preparation: A suitable molten salt solvent, such as lead borate (2PbO·B₂O₃) or sodium molybdate (3Na₂O·4MoO₃), is placed in a platinum crucible within the calorimeter.[3][4][6] For silicate-containing samples, the solvent may be pre-saturated with SiO₂.[5] An oxidizing environment is maintained by continuously bubbling oxygen gas through the melt.[5][6]

-

Sample Preparation: A small pellet (typically ~5 mg) of the uranyl peroxide sample is pressed from a finely ground powder.[3][6] For hazardous or air-sensitive materials, a specialized seal-and-drop device may be used to load the sample in a controlled atmosphere.[7]

-

Calorimeter Calibration: The calorimeter is calibrated by dropping a known standard with a well-defined heat content, such as α-Al₂O₃, from room temperature into the calorimeter.[3][6] This allows for the determination of the heat capacity of the system.

-

Drop Experiment: The sample pellet is dropped from a sample holder at a known room temperature into the molten solvent. The heat flow associated with the sample heating up and dissolving is measured by the calorimeter's detectors.[7]

-

Data Analysis: The integrated heat flow curve provides the enthalpy of drop solution (ΔHds).

-

Thermochemical Cycle: To determine the enthalpy of formation from the elements (ΔHf°), a thermochemical cycle is constructed. This involves measuring the ΔHds of the constituent oxides (e.g., UO₃, K₂O, H₂O) under identical conditions. By applying Hess's Law, the enthalpy of formation of the uranyl peroxide compound from its constituent oxides (ΔHf,ox) is calculated. This value can then be converted to the standard enthalpy of formation from the elements using the known ΔHf° of the constituent oxides.

Solution and Titration Calorimetry

This method is used to determine the enthalpies of reaction for formation and complexation of uranyl peroxide species in aqueous solutions.

Objective: To measure the enthalpy changes (ΔH) for reactions such as hydrolysis and peroxide complex formation in solution.

Methodology:

-

Calorimeter Setup: An isothermal titration calorimeter (ITC) is used.[8] The system consists of a reaction vessel and a reference vessel maintained at a constant temperature (e.g., 25 °C).[8]

-

Reagent Preparation: Solutions of the reactants (e.g., a uranyl salt solution and a peroxide or hydroxide titrant) are prepared in a suitable ionic medium to maintain constant ionic strength.

-

Calibration: The instrument is calibrated either electrically or chemically. Chemical calibration can be performed using a reaction with a well-known enthalpy, such as the protonation of tris(hydroxymethyl)aminomethane.[8]

-

Titration Experiment: A known volume of the uranyl solution is placed in the reaction cell. The titrant is loaded into a syringe and injected into the cell in a series of small, precise aliquots. The heat released or absorbed after each injection is measured.[8]

-

Blank Titration: A blank experiment is performed by titrating the titrant into the solvent (without the uranyl salt) to measure the heat of dilution. This value is subtracted from the experimental heats of reaction.[8]

-

Data Analysis: The corrected, cumulative heat of reaction is plotted against the molar ratio of the reactants. This titration curve is then fitted using appropriate software to a binding model that accounts for the speciation in solution. This analysis yields the stoichiometry (n), the equilibrium constant (K), and the enthalpy of reaction (ΔH). From these values, the change in Gibbs free energy (ΔG = -RTlnK) and entropy (ΔS = (ΔH - ΔG)/T) can be calculated.

Visualizations of Pathways and Workflows

Understanding the formation and decomposition of uranyl peroxide compounds is crucial for controlling their synthesis and predicting their long-term stability. The following diagrams, created using the DOT language, visualize these key processes.

Caption: Experimental workflow for determining the enthalpy of formation.

Caption: Self-assembly of uranyl peroxide cage clusters from monomers.

Caption: Thermal decomposition pathway of studtite.[1][2][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Energetics of metastudtite and implications for nuclear waste alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. Development of high-temperature oxide melt solution calorimetry for p-block element containing materials | Journal of Materials Research | Cambridge Core [cambridge.org]

- 5. pnas.org [pnas.org]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Unraveling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Uranyl Peroxide Hydrates

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure analysis of uranyl peroxide hydrates, a class of compounds of significant interest in nuclear chemistry, materials science, and environmental science. Due to their role in the alteration of spent nuclear fuel and the potential for creating novel nanoscale materials, a thorough understanding of their atomic arrangement is crucial. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and analysis, and visualizes the intricate relationships and processes involved.

Introduction to Uranyl Peroxide Hydrates

Uranyl peroxide hydrates are compounds containing the uranyl ion (UO₂²⁺), peroxide (O₂²⁻), and water molecules. They are known to form as secondary alteration products of uranium minerals and spent nuclear fuel in the presence of water, where alpha-radiolysis of water can generate hydrogen peroxide.[1] The two most well-known mineral forms are studtite ([(UO₂)(O₂)(H₂O)₂]·2H₂O) and its dehydration product, metastudtite ([(UO₂)(O₂)(H₂O)₂]).[1][2] Beyond these simple hydrates, a vast family of complex, cage-like uranyl peroxide nanoclusters has been synthesized, exhibiting remarkable structural diversity and potential for applications in areas like actinide separation.[3][4]

The crystal structure of these compounds is fundamental to understanding their stability, reactivity, and potential for incorporating other ions. This guide will focus on the crystallographic analysis of these materials, providing the necessary data and procedural insights for researchers in the field.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for studtite and metastudtite, the foundational uranyl peroxide hydrate minerals. This data is essential for phase identification and for understanding the structural relationship between these two compounds.

Table 1: Crystallographic Data for Studtite

| Parameter | Value | Reference |

| Chemical Formula | [(UO₂)(O₂)(H₂O)₂]·2H₂O | [2] |

| Crystal System | Monoclinic | [2][5] |

| Space Group | C2/c | [2][5] |

| a (Å) | 14.068(6) | [2][5] |

| b (Å) | 6.721(3) | [2][5] |

| c (Å) | 8.428(4) | [2][5] |

| β (°) | 123.356(6) | [2][5] |

| Volume (ų) | 665.6(3) | [2][5] |

| Z | 4 | [2][5] |

| O-O bond length (Å) | 1.46(1) | [2][5] |

Table 2: Crystallographic Data for Metastudtite

| Parameter | Value (Experimental) | Value (DFT Calculation) | Reference |

| Chemical Formula | UO₄·2H₂O or [(UO₂)(O₂)(H₂O)₂] | [(UO₂)(O₂)(H₂O)₂] | [1][6] |

| Crystal System | Orthorhombic | Orthorhombic | [6][7][8] |

| Space Group | Pnma | Pnma | [6][7][8] |

| a (Å) | 8.411(1) | 8.45 | [6][7][8] |

| b (Å) | 8.744(1) | 8.72 | [6][7][8] |

| c (Å) | 6.505(1) | 6.75 | [6][7][8] |

| Volume (ų) | 478.39 | 497.5 | [6][7][8] |

| Z | 4 | 4 | [7][8] |

Experimental Protocols

The synthesis and structural characterization of uranyl peroxide hydrates involve a series of well-defined experimental procedures. This section details the common methodologies employed in the literature.

Synthesis of Studtite

A common method for synthesizing studtite involves the precipitation from a uranyl nitrate solution with the addition of hydrogen peroxide.[9][10][11]

Procedure:

-

A solution of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) is prepared in deionized water.

-

Hydrogen peroxide (H₂O₂, typically 30 wt%) is added to the uranyl nitrate solution. A pale-yellow precipitate of studtite forms almost immediately.[10][11]

-

The suspension is agitated to ensure complete reaction.

-

The precipitate is separated from the solution by centrifugation or filtration.

-

The resulting solid is washed with deionized water to remove any unreacted reagents.

-

The product is dried in a vacuum desiccator for an extended period (e.g., 48 hours) to yield crystalline studtite.[10][11] The identity of the phase is then confirmed by X-ray powder diffraction.[10][11]

Synthesis of Metastudtite

Metastudtite is typically formed by the dehydration of studtite.[1] This can be achieved through controlled heating.

Procedure:

-

Crystalline studtite is heated in a furnace or thermogravimetric analyzer.

-

Dehydration to metastudtite generally occurs at temperatures around 60-100°C.[9][10][11]

-

The transformation can be monitored by thermogravimetric analysis (TGA) and confirmed by X-ray powder diffraction.[10][11]

Synthesis of Uranyl Peroxide Cage Clusters

The synthesis of uranyl peroxide cage clusters is often a "one-pot" reaction under ambient conditions.[3] These syntheses can also be carried out in non-aqueous solvents like ionic liquids.[12][13]

Aqueous Synthesis Procedure:

-

A uranium-containing precursor, such as uranyl nitrate or studtite, is dissolved in an aqueous solution.[3][14]

-

Hydrogen peroxide is added to the solution.[15]

-

An alkali cation source, such as lithium hydroxide (LiOH), is added to increase the pH.[14]

-

The solution is stirred under ambient conditions, allowing for the self-assembly of the cage clusters.[3]

-

Crystals of the uranyl peroxide cage clusters can be obtained through slow evaporation of the solvent.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of uranyl peroxide hydrates is primarily achieved through single-crystal X-ray diffraction.

Workflow:

-

A suitable single crystal of the uranyl peroxide hydrate is selected and mounted on a goniometer.

-

The crystal is placed in a single-crystal X-ray diffractometer equipped with a CCD-based detector.[2]

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., MoKα radiation).[2]

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined on the basis of F².[2]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows in the study of uranyl peroxide hydrates.

Caption: Experimental workflow for the synthesis and structural analysis of uranyl peroxide hydrates.

References

- 1. Studtite - Wikipedia [en.wikipedia.org]

- 2. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 3. Syntheses, Structures, and Solution Behavior of Organic-Functionalized Uranyl Peroxide Nanoclusters - ProQuest [proquest.com]

- 4. Captivation with encapsulation: a dozen years of exploring uranyl peroxide capsules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mindat.org [mindat.org]

- 7. Structures of uranyl peroxide hydrates: a first-principles study of studtite and metastudtite - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Structures of uranyl peroxide hydrates: a first-principles study of studtite and metastudtite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PREPARATION OF URANIUM PEROXIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Non-aqueous synthesis of uranyl peroxide cage clusters and cluster response to intense ionizing radiation - American Chemical Society [acs.digitellinc.com]

- 14. osti.gov [osti.gov]

- 15. Effects of H2O2 Concentration on Formation of Uranyl Peroxide Species Probed by Dissolution of Uranium Nitride and Uranium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Conformers of Amorphous U₂O₇

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent computational and experimental studies have shed light on the structure and reactivity of the amorphous uranium oxide, U₂O₇. This material, formed from the thermal decomposition of uranyl peroxide minerals like studtite, has significant implications for the nuclear fuel cycle and the storage of nuclear waste. Quantum chemical calculations, particularly density functional theory (DFT), have been instrumental in elucidating the potential structures of U₂O₇ conformers. This technical guide provides a comprehensive overview of the key findings from these computational investigations, including detailed quantitative data, experimental protocols for the synthesis of the modeled compound, and visualizations of the theoretical workflows and conformational relationships.

Introduction

The pressurization of uranium yellowcake drums, which has led to accidents and radioactive contamination, has been linked to the presence of a reactive, X-ray amorphous form of uranium oxide.[1][2] Experimental evidence suggests that this amorphous material has a composition close to U₂O₇ and is formed by heating hydrated uranyl peroxides.[1] Due to its amorphous nature, traditional diffraction techniques provide limited structural information. Consequently, quantum chemical calculations have become an indispensable tool for proposing and evaluating plausible molecular structures of U₂O₇.

A seminal study by Odoh et al. (2016) employed DFT to identify four stable conformers of U₂O₇, designated as A, B, C, and D.[1] Their calculations, supported by neutron pair distribution function (PDF) analysis, identified conformer A as the most stable structure.[1] This guide will delve into the specifics of these computationally derived conformers, presenting their geometric and energetic data for comparative analysis. Furthermore, it will outline the experimental procedures for synthesizing the amorphous U₂O₇ that serves as the basis for these computational models.

Computational Methodology

The quantum chemical calculations detailed in this guide are primarily based on the work of Odoh et al.[1] The following section outlines the theoretical framework and computational parameters employed in their study.

Density Functional Theory (DFT) Calculations

The geometries of the U₂O₇ conformers were optimized using DFT. The M06 exchange-correlation functional was utilized for the primary optimizations.[1] For the atoms, the following basis sets were employed:

-

Uranium (U): Small-core Stuttgart relativistic effective core potentials and their associated valence basis sets.[1]

-

Oxygen (O): 6-311++G(3df,3pd) basis set.[1]

To validate the stability of the identified conformers, further geometry optimizations were performed with a range of other density functionals, including local functionals (PBE, BLYP, M06-L), hybrid and meta-hybrids (B3LYP, LC-ωPBE, BHandHLYP, M06-2x, M06-HF), and dispersion-corrected functionals (B97D, B3LYP-D3, LC-ωPBE-D3).[1] The relative energies of the four conformers were found to be consistent across these different functionals.[1]

Workflow for Conformer Identification

The computational workflow for identifying and characterizing the U₂O₇ conformers can be summarized as follows:

References

The Unraveling of Uranyl Peroxides: A Technical Guide to the Thermal Decomposition of Studtite and Metastudtite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of studtite ([(UO₂)(O₂)(H₂O)₂]·2H₂O) and its dehydrated counterpart, metastudtite ([(UO₂)(O₂)(H₂O)₂]). Understanding the thermal stability and decomposition pathways of these uranyl peroxide minerals is critical in various fields, including nuclear fuel cycle management, geological disposal of radioactive waste, and potentially in the development of uranium-based therapeutic agents. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition processes to facilitate a deeper understanding for researchers and professionals in the field.

Core Concepts in Thermal Decomposition

The thermal decomposition of studtite is a multi-step process involving dehydration, peroxide breakdown, and the formation of various uranium oxides. The initial dehydration of studtite to metastudtite is a well-established primary step, followed by a series of transformations leading to the ultimate formation of triuranium octoxide (U₃O₈), the most stable oxide of uranium under ambient conditions.

A critical aspect of this decomposition is the formation of an amorphous intermediate phase at temperatures between 200°C and 500°C.[1][2][3] This amorphous compound, often referred to as U₂O₇, plays a pivotal role in the overall transformation pathway.[1][4][5] Its characterization has been a subject of significant research, employing a range of analytical techniques to elucidate its local structure and bonding.[1][2][3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of studtite and metastudtite, including transition temperatures and decomposition products.

Table 1: Thermal Decomposition Stages of Studtite

| Temperature Range (°C) | Process | Initial Material | Main Product(s) | Key Observations |

| 60 - 100 | Dehydration | Studtite | Metastudtite | Loss of two interstitial water molecules.[5][6] |

| ~200 - 220 | Decomposition | Metastudtite | Amorphous U₂O₇ / UO₃·nH₂O | Endothermic process involving the loss of coordinated water and the breakdown of the peroxide group.[4][7][8] |

| 200 - 500 | Amorphous Phase | Amorphous U₂O₇ / UO₃·nH₂O | Amorphous UO₃ | Continued mass loss and structural rearrangement within the amorphous phase.[1][8] |

| > 500 - 550 | Crystallization | Amorphous UO₃ | α-UO₃ / α-UO₂.₉ | Exothermic crystallization to a more ordered uranium trioxide phase.[1][8] |

| > 600 - 840 | Reduction | α-UO₃ / α-UO₂.₉ | U₃O₈ | Final decomposition to the most stable uranium oxide.[7][8][9] |

Table 2: Enthalpy Changes in Studtite Decomposition

| Transformation | Temperature (K) | Molar Enthalpy (kJ/mol) |

| Studtite → Metastudtite | 403 | -42 ± 10 |

| Metastudtite → Metaschoepite | 504 | -46 ± 2 |

Data sourced from Rey et al. (2009).[9]

Experimental Protocols

The characterization of the thermal decomposition of studtite and metastudtite relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine mass loss as a function of temperature and identify the evolved gaseous species.

-

Methodology:

-

A small sample of studtite (typically a few milligrams) is placed in an alumina or platinum crucible.

-

The crucible is loaded into a simultaneous thermal analyzer (e.g., Netzsch 449).[8]

-

The sample is heated from room temperature to approximately 1000-1050°C at a controlled heating rate (e.g., 10°C/min).[2][8]

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 40 mL/min) to remove evolved gases.[2][8]

-

The mass of the sample is continuously monitored by a microbalance.

-

The evolved gases are simultaneously analyzed by a coupled mass spectrometer to identify species such as water (H₂O) and oxygen (O₂).[8]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., dehydration, decomposition, crystallization).

-

Methodology:

-

A small, weighed amount of the sample is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell of a thermal analyzer.

-

The samples are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., flowing argon or oxygen).[7][8]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC curve.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present at different stages of decomposition.

-

Methodology:

-

Samples of studtite are heated to specific temperatures in a furnace and then quenched to room temperature for ex-situ analysis.[1][8]

-

The powdered samples are mounted on a sample holder.

-

XRD patterns are collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

-

The diffraction data is collected over a specific 2θ range.

-

The resulting diffraction patterns are compared with standard diffraction databases (e.g., the ICDD PDF database) to identify the crystalline phases. The presence of broad, diffuse peaks is indicative of an amorphous phase.[1][2]

-

Spectroscopic Techniques (FTIR, Raman, XANES)

-

Objective: To probe the local atomic structure and bonding environments of the decomposition products, particularly the amorphous intermediates.

-

Methodology:

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify vibrational modes of functional groups such as uranyl (UO₂²⁺), peroxide (O-O), and water (H₂O). Spectra are collected on samples at various decomposition temperatures.[1][4]

-

X-ray Absorption Near Edge Spectroscopy (XANES): This technique provides information about the oxidation state and local coordination environment of the uranium atoms. Spectra are typically collected at a synchrotron light source on finely ground powder specimens.[1]

-

Visualization of Decomposition Pathways

The following diagrams illustrate the key transformations in the thermal decomposition of studtite and metastudtite.

Caption: Thermal decomposition pathway of studtite.

Caption: Stepwise decomposition of metastudtite.[7]

Conclusion

The thermal decomposition of studtite and metastudtite is a complex process characterized by a series of well-defined steps, including dehydration, amorphization, crystallization, and reduction. The formation of a metastable amorphous intermediate is a key feature of this pathway. A thorough understanding of these transformations, supported by robust experimental data and clear visualization of the processes, is essential for predicting the long-term behavior of these materials in various technological and environmental settings. This guide provides a foundational resource for professionals engaged in research and development involving these important uranyl peroxide compounds.

References

- 1. d-nb.info [d-nb.info]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Effect of temperature on studtite stability: Thermogravimetry and differential scanning calorimetry investigations (Journal Article) | ETDEWEB [osti.gov]

Radiolysis effects on uranyl peroxide stability in aqueous solutions

An In-depth Technical Guide to the Effects of Radiolysis on Uranyl Peroxide Stability in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uranyl peroxide (UO₂(O₂)·nH₂O), a significant compound in the nuclear fuel cycle and a secondary alteration product of spent nuclear fuel, exhibits complex stability behavior in aqueous solutions under the influence of ionizing radiation. The radiolysis of water generates a cascade of reactive species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hydrated electrons (e⁻aq), which govern both the formation and decomposition of uranyl peroxide. This guide provides a comprehensive technical overview of these radiolytic effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core chemical pathways. The stability of uranyl peroxide is not intrinsic but is critically dependent on the solution's chemical environment, particularly the presence of complexing agents like carbonate, which can shift the equilibrium from precipitation to dissolution.

Fundamentals of Water Radiolysis

The interaction of ionizing radiation (α, β, γ) with water is the primary source of the reactive species that influence uranyl peroxide stability. The process can be simplified into three stages: physical, physico-chemical, and chemical. The ultimate products of the chemical stage, which occurs within microseconds of the initial energy deposition, are a mixture of radicals and molecular products.[1]

The overall reaction can be summarized as: H₂O --[Ionizing Radiation]--> e⁻aq, •OH, H•, H₂O₂, H₂, H₃O⁺[1][2]

These species, particularly H₂O₂ and the highly reactive •OH radical, are the principal agents affecting uranyl peroxide chemistry in aqueous systems.

Radiolytic Effects on Uranyl Peroxide: A Dual Role

Radiolysis plays a paradoxical role in the lifecycle of uranyl peroxide in aqueous systems. It is both a source of its precursor (H₂O₂) and a driver of its decomposition. The dominant effect is dictated by the solution chemistry.

Radiolysis-Induced Formation of Uranyl Peroxide

In aqueous solutions containing uranyl ions (UO₂²⁺), the radiolytic production of H₂O₂ can lead to the precipitation of uranyl peroxide solids, such as studtite (UO₂(O₂)·4H₂O) or metastudtite (UO₂(O₂)·2H₂O).[3][4] This process is particularly relevant on the surface of UO₂-based materials, like spent nuclear fuel, where alpha and gamma radiation create a localized environment rich in H₂O₂.[4][5] The fundamental precipitation reaction is:

UO₂²⁺(aq) + H₂O₂(aq) + nH₂O(l) ⇌ UO₂(O₂)·nH₂O(s) + 2H⁺(aq)

The formation of these peroxide minerals is considered a key step in the alteration of nuclear waste in the presence of water.[3][6]

Radiolysis-Induced Decomposition of Uranyl Peroxide

Conversely, ionizing radiation can also promote the decomposition and dissolution of uranyl peroxide. This is especially pronounced in aqueous solutions containing complexing anions, most notably bicarbonate/carbonate (HCO₃⁻/CO₃²⁻). Gamma radiation accelerates the dissolution of studtite in bicarbonate-containing water.[7] The mechanism involves a combination of the radiolytic degradation of H₂O₂ and the formation of highly soluble ternary uranyl-peroxo-carbonate complexes.[1]

The primary reactive species from water radiolysis, the hydroxyl radical (•OH) and the hydrated electron (e⁻aq), are expected to react with and destabilize the uranyl peroxide complex. The hydroxyl radical, a powerful oxidizing agent, is known to be generated in uranyl-peroxide systems.[8][9]

Quantitative Data on Uranyl Peroxide Stability

| Condition | Radiation Source | Dose Rate | Observation | Uranium Concentration | Reference |

| Studtite in Pure Water | ¹³⁷Cs | 0.11 Gy/s | No measurable dissolution | Not measurable | |

| Studtite in 2 mM HCO₃⁻ | ¹³⁷Cs | 0.11 Gy/s | No measurable dissolution | Not measurable | |

| Studtite in 5 mM HCO₃⁻ | ¹³⁷Cs | 0.11 Gy/s | Accelerated dissolution | Increased significantly with dose | |

| Studtite in 10 mM HCO₃⁻ | ¹³⁷Cs | 0.11 Gy/s | Rapid dissolution | Increased significantly with dose | [7] |

Table 1: Summary of Quantitative Data on the Gamma-Radiolysis-Induced Dissolution of Solid Studtite in Aqueous Solutions.

These results clearly indicate that the presence of bicarbonate is a critical factor in the radiolytic destabilization of uranyl peroxide. In its absence, the solid phase is remarkably stable even under gamma irradiation.

Experimental Protocols for Radiolysis Studies

Investigating the effects of radiolysis on uranyl peroxide requires carefully controlled experiments. The following section outlines a typical methodology synthesized from protocols used in actinide radiolysis research.

Preparation of Uranyl Peroxide

Uranyl peroxide (metastudtite, UO₄·2H₂O) can be synthesized by adding H₂O₂ to an acidic solution of uranyl nitrate (e.g., pH 1). The resulting precipitate is washed with distilled water and dried at a temperature above 70°C to favor the formation of metastudtite.[10]

Gamma Irradiation Protocol

A common approach involves the gamma irradiation of an aqueous suspension of uranyl peroxide.

-

Sample Preparation: A known mass of synthesized uranyl peroxide (e.g., 36 mg) is added to a specific volume of the desired aqueous solution (e.g., 25 mL of pure water or a bicarbonate solution) in a sealed glass vial.

-

Deaeration: To control the atmospheric composition and remove reactive gases like O₂, the sample is purged with an inert gas (e.g., N₂) for at least 20 minutes before being hermetically sealed.

-

Irradiation: The sealed sample is placed in a calibrated gamma irradiator (e.g., a ¹³⁷Cs source) for a defined period to achieve a target absorbed dose. Dosimetry, often performed using a Fricke dosimeter, is crucial for determining the exact dose rate.

-

Sampling: At various time points (and thus, various absorbed doses), aliquots of the solution are withdrawn from the vial using a syringe through a septum. This technique prevents atmospheric contamination of the sample between measurements.

-

Analysis: The withdrawn aliquots are typically filtered (e.g., through a 0.2 µm syringe filter) to separate the aqueous phase from any remaining solid. The filtrate is then analyzed to quantify the concentration of dissolved uranium and any remaining peroxide.

Key Analytical Techniques

-

Quantification of Uranium: Colorimetric methods, such as the use of the Arsenazo III dye, are effective for measuring low concentrations of dissolved uranium in the aqueous phase.[10]

-

Quantification of Peroxide: Commercially available test kits (e.g., reflectoquant peroxide test) provide a rapid method for determining the concentration of H₂O₂ in solution.[10]

-

Speciation Analysis: Raman spectroscopy is a powerful non-invasive technique used to identify the specific uranyl species present in the solution, such as uranyl-peroxo-carbonate complexes.[10]

-

Radical Identification: Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is used to detect and identify short-lived radical species like •OH.[8][9]

Conclusion and Future Outlook

The stability of uranyl peroxide in aqueous solutions under irradiation is a complex interplay of formation and decomposition reactions, heavily mediated by the chemical composition of the solution. While radiolysis of water generates H₂O₂, the necessary precursor for uranyl peroxide precipitation, it also produces highly reactive radicals that can degrade the compound. The presence of complexing agents, particularly carbonate, dramatically shifts the equilibrium towards dissolution by forming stable, soluble uranyl-peroxo-carbonate complexes, a process that is accelerated by radiation.

Future research should focus on obtaining direct kinetic data for the reactions of key radiolytic species (•OH, e⁻aq) with aqueous uranyl peroxide complexes. Techniques such as pulse radiolysis would be invaluable in elucidating these specific reaction mechanisms and determining their rate constants.[11][12] A more precise quantitative understanding of these fundamental reactions will enhance the accuracy of geochemical models used to predict the long-term behavior of spent nuclear fuel in geological repositories.

References

- 1. Kinetic Effects of H2O2 Speciation on the Overall Peroxide Consumption at UO2–Water Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. Stability of peroxide-containing uranyl minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. inis.iaea.org [inis.iaea.org]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Meta-studtite stability in aqueous solutions. Impact of HCO 3 − , H 2 O 2 and ionizing radiation on dissolution and speciation - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00436K [pubs.rsc.org]

- 8. akjournals.com [akjournals.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solubility of Uranyl Peroxide Phases: A Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of uranium chemistry, a thorough understanding of the solubility of various uranyl peroxide phases is paramount. This in-depth technical guide provides a consolidated resource on the solubility products of these compounds, offering a comprehensive overview of quantitative data and the experimental methodologies employed for their determination.

Uranyl peroxide compounds, notably studtite (UO₂)(O₂)(H₂O)₄ and metastudtite (UO₂)(O₂)(H₂O)₂, are significant in the context of nuclear fuel alteration and environmental remediation. Their formation and dissolution behavior, governed by their solubility products, are critical factors in predicting the mobility of uranium in various environments. This guide synthesizes available data to facilitate a deeper understanding of these processes.

Quantitative Solubility Data

The solubility product constant (Ksp) is a critical parameter for quantifying the dissolution of sparingly soluble salts. For uranyl peroxide phases, the determination of Ksp is influenced by factors such as pH, temperature, and the presence of complexing agents. The following table summarizes the reported solubility product values for key uranyl peroxide phases.

| Uranyl Peroxide Phase | Formula | Log Ksp | Ksp | Experimental Conditions | Citation |

| Studtite | (UO₂)(O₂)(H₂O)₄ | -2.88 | 1.32 x 10⁻³ | Not specified | [1] |

| Studtite | (UO₂)(O₂)(H₂O)₄ | -2.86 | 1.37 x 10⁻³ | Room temperature | [2] |

| Metastudtite | (UO₂)(O₂)(H₂O)₂ | -2.673 | 2.12 x 10⁻³ | 25 °C, pH 1, in uranyl sulfate solution | [3] |

| Uranium Peroxide Dihydrate | UO₄·2H₂O | - | 1.5 x 10⁻⁵ mol/L | pH ~7 | [4] |

| Studtite | (UO₂)(O₂)(H₂O)₄ | - | 1.0 x 10⁻⁵ mol/L | pH ~7 | [4] |

Note: The direct comparison of Ksp values should be made with caution due to variations in experimental conditions.

Experimental Protocols for Solubility Determination

The accurate determination of solubility products relies on meticulous experimental procedures. The following sections outline the key methodologies cited in the literature for the synthesis of uranyl peroxide phases and the measurement of their solubility.

Synthesis of Uranyl Peroxide Phases

Studtite Precipitation:

A common method for synthesizing studtite involves the reaction of a uranyl salt solution with hydrogen peroxide.

-

Starting Materials: Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) and hydrogen peroxide (H₂O₂).[5]

-

Procedure:

-

Prepare a solution of uranyl nitrate in deionized water.

-

Add hydrogen peroxide to the uranyl nitrate solution. The molar ratio of H₂O₂ to uranium can be varied.

-

The precipitation of studtite, a fine yellow powder, occurs.

-

The precipitate is then washed, typically with deionized water, and can be dried under specific conditions (e.g., in a desiccator) to obtain metastudtite.[6]

-

Metastudtite Synthesis:

Metastudtite is often obtained by the controlled dehydration of studtite.

-

Procedure: Heating synthesized studtite at a specific temperature (e.g., 90°C) for a defined period.[6]

Solubility Measurement Techniques

The determination of uranyl peroxide solubility typically involves equilibrating the solid phase in an aqueous solution and subsequently measuring the concentration of dissolved uranium and peroxide.

-

Equilibrium Approach: Experiments are often designed to approach equilibrium from both undersaturation (dissolving the solid in a solution) and supersaturation (precipitating the solid from a solution).

-

Experimental Setup:

-

Batch reactors with controlled temperature and stirring are commonly used.[7]

-

The pH of the solution is a critical parameter and is carefully controlled and monitored using a pH meter.

-

-

Sampling and Analysis:

-

Solid Phase Characterization: The solid phase in equilibrium with the solution is characterized to confirm its identity and purity using techniques such as:

-

X-ray Diffraction (XRD): To identify the crystal structure of the phase.[6]

-

Raman Spectroscopy: To provide information about the vibrational modes of the molecules and identify the specific uranyl peroxide phase.[11]

-

Scanning Electron Microscopy (SEM): To observe the morphology of the solid particles.

-

Logical Relationships of Uranyl Peroxide Phases

The interconversion and dissolution of uranyl peroxide phases can be visualized as a series of interconnected processes. The following diagram illustrates the key relationships between studtite, metastudtite, and the dissolved uranyl and peroxide ions.

Caption: Relationship between major uranyl peroxide phases and their dissolution/precipitation pathways.

This guide provides a foundational understanding of the solubility of key uranyl peroxide phases, underpinned by available quantitative data and an overview of experimental methodologies. For researchers in this field, a precise knowledge of these parameters is crucial for the development of accurate geochemical models and for advancing applications in nuclear science and environmental management.

References

- 1. Uranium Precipitation by Hydrogen Peroxide - 911Metallurgist [911metallurgist.com]

- 2. Precipitation of morphology-controlled uranium( vi ) peroxide in nitric acid media - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03467H [pubs.rsc.org]

- 3. Kinetic Effects of H2O2 Speciation on the Overall Peroxide Consumption at UO2–Water Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www3.nd.edu [www3.nd.edu]

- 5. d-nb.info [d-nb.info]

- 6. tandfonline.com [tandfonline.com]

- 7. inis.iaea.org [inis.iaea.org]

- 8. publications.anl.gov [publications.anl.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

Geochemical Behavior of Uranyl Peroxide Minerals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranyl peroxide minerals, primarily studtite [(UO₂)(O₂)(H₂O)₄] and its less hydrated counterpart metastudtite [(UO₂)(O₂)(H₂O)₂], are of significant interest in various scientific and industrial fields.[1][2] Their occurrence as alteration products of spent nuclear fuel has critical implications for the long-term safety of geological repositories.[1][2][3] Furthermore, the unique reactivity of the peroxide group in these minerals presents opportunities for novel applications, including in catalysis and potentially in targeted drug delivery systems where localized oxidative reactions are desired. This technical guide provides a comprehensive overview of the geochemical behavior of these minerals, focusing on their formation, stability, dissolution kinetics, and thermodynamic properties, supported by detailed experimental protocols and data.

Formation and Stability

Uranyl peroxide minerals form in aqueous environments where both uranyl ions (UO₂²⁺) and hydrogen peroxide (H₂O₂) are present. A key source of H₂O₂ in relevant geological settings is the alpha radiolysis of water, a process that occurs naturally in uranium deposits and more intensely in the vicinity of spent nuclear fuel.[1][2][3] This radiolytically generated peroxide readily reacts with dissolved U(VI) to precipitate studtite or metastudtite.[3]

These minerals are considered stable phases in peroxide-bearing environments, even at low H₂O₂ concentrations.[1][2][3] Their formation can occur at the expense of other common uranyl alteration phases, such as uranyl oxide hydrates and silicates, making them a crucial component in the geochemical modeling of uranium mobility.[1][2][3]

Thermodynamic Data

The stability and geochemical behavior of uranyl peroxide minerals are governed by their thermodynamic properties. The standard enthalpy of formation for studtite has been determined through high-temperature oxide-melt solution calorimetry.

| Mineral | Formula | Standard Enthalpy of Formation (ΔHf°) at 298 K | Reference |

| Studtite | [(UO₂)(O₂)(H₂O)₄] | -2344.7 ± 4.0 kJ/mol | [1][2][3] |

| Metastudtite | [(UO₂)(O₂)(H₂O)₂] | Data not readily available in searched literature |

Dissolution Behavior

The dissolution of uranyl peroxide minerals is a critical factor in determining the environmental mobility of uranium. Dissolution rates are significantly influenced by the geochemical conditions of the surrounding aqueous solution, particularly the presence of complexing ligands such as bicarbonate (HCO₃⁻) and the intensity of ionizing radiation.

In bicarbonate-rich waters, the solubility of studtite and metastudtite increases due to the formation of highly soluble uranyl-carbonate and uranyl-peroxo-carbonate complexes.[4] Gamma-irradiation can also accelerate dissolution, not only by enhancing the production of reactive oxygen species but also by potentially destabilizing the mineral structure.[4]

Experimental Protocols

Synthesis of Studtite and Metastudtite

Objective: To synthesize pure studtite and metastudtite for experimental studies.

Materials:

-

UO₂ powder or Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O)

-

30 wt% Hydrogen Peroxide (H₂O₂) solution

-

1 x 10⁻³ mol dm⁻³ Hydrochloric Acid (HCl) solution (for UO₂ precursor)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vacuum desiccator

-

Oven or heating block

Protocol for Studtite Synthesis (from UO₂): [3]

-

Prepare a suspension of approximately 430 mg of UO₂ powder in 10 cm³ of 1 x 10⁻³ mol dm⁻³ aqueous HCl solution in a plastic tube.

-

Add 0.73 cm³ of 30 wt% H₂O₂ solution to the suspension. This corresponds to a two-fold excess of the stoichiometric amount required for studtite formation.

-

To ensure complete reaction, repeat the addition of 10 cm³ of the HCl solution and 0.73 cm³ of the H₂O₂ solution five times.

-

Collect the resulting fine yellow powder by centrifugation.

-

Wash the powder three times with 10 cm³ of pure water, using centrifugation and decantation to separate the solid.

-

Dry the washed powder in a vacuum desiccator at room temperature.

Protocol for Metastudtite Synthesis: [3][5]

-

Synthesize studtite as described above.

-

Heat the synthesized studtite at 90°C for 10 minutes to induce dehydration to metastudtite.[3] Alternatively, metastudtite can be synthesized directly by adding an excess of H₂O₂ to an aqueous uranyl nitrate solution at 85-90°C.[5]

Characterization: Confirm the synthesis of studtite and metastudtite using Powder X-ray Diffraction (XRD) and Thermogravimetric-Differential Thermal Analysis (TG-DTA).[3]

Batch Dissolution Experiments

Objective: To determine the dissolution kinetics of studtite or metastudtite under specific geochemical conditions.

Materials:

-

Synthesized studtite or metastudtite powder

-

Aqueous solutions of desired composition (e.g., deionized water, bicarbonate solutions)

-

Reaction vessels with septa for sampling

-

Syringe filters (0.2 µm)

-

Analytical instruments for measuring U(VI) and H₂O₂ concentrations (e.g., UV-Vis spectrophotometer)

-

Inert gas (e.g., N₂) for purging

Protocol: [5]

-

Place a known mass (e.g., 36 mg) of the synthesized mineral into the reaction vessel.

-

Add a specific volume (e.g., 25 mL) of the desired aqueous solution.

-

Seal the vessel and, if required, purge with an inert gas to maintain anoxic conditions.

-

Continuously stir the suspension at a constant temperature.

-

At predetermined time intervals, withdraw aliquots (e.g., 1.2 mL) of the suspension using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter to separate the solid phase.

-

Analyze the filtrate for the concentrations of dissolved U(VI) and other relevant species (e.g., H₂O₂).

High-Temperature Oxide-Melt Solution Calorimetry

Objective: To determine the enthalpy of formation of uranyl peroxide minerals.

Apparatus:

-

Custom-built Tian-Calvet twin microcalorimeter

-

Molten oxide solvent (e.g., sodium molybdate, 3Na₂O·4MoO₃)

-

Platinum crucibles

-

Gas flow system (for oxygen or inert gas)

Protocol: [6]

-

The calorimeter is maintained at a high temperature (e.g., 700-800 °C).

-

A pelletized sample of the mineral (typically 3-5 mg) is dropped from room temperature into the molten oxide solvent within the calorimeter.

-

A constant flow of gas (e.g., oxygen) is maintained through the solvent to ensure a controlled atmosphere and facilitate dissolution.

-

The heat effect of the dissolution (enthalpy of drop solution) is measured.

-

By constructing a thermochemical cycle involving the dissolution of the mineral and its constituent oxides, the enthalpy of formation can be calculated.

Spectroscopic Characterization

Objective: To identify and characterize uranyl peroxide minerals and their alteration products.

-

Instrumentation: A Raman microscope equipped with a suitable laser (e.g., 785 nm) and a thermoelectrically-cooled CCD detector.

-

Procedure:

-

Place the solid sample on a microscope slide.

-

Focus the laser onto the sample.

-

Acquire spectra in the relevant wavenumber range (e.g., 700-950 cm⁻¹) which encompasses the characteristic symmetric stretching modes of the uranyl (O=U=O) and peroxide (O-O) groups.[7] For studtite, the symmetric stretch of the peroxo group is observed at approximately 865 cm⁻¹.[7]

-

Infrared (IR) Spectroscopy: [7][8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often used in Attenuated Total Reflectance (ATR) mode for solid samples.

-

Procedure:

-

Press the sample against the ATR crystal.

-

Acquire the IR spectrum over the desired range (e.g., 600-4000 cm⁻¹).

-

Identify characteristic vibrational modes for uranyl, peroxide, and water molecules.

-

Concluding Remarks

The geochemical behavior of uranyl peroxide minerals is complex and highly dependent on the surrounding environmental conditions. Their stability in peroxide-rich environments, such as those associated with nuclear waste, underscores their importance in predictive modeling of radionuclide transport. The dissolution of these minerals, enhanced by bicarbonate and ionizing radiation, highlights potential pathways for uranium mobilization. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the fundamental properties of these fascinating and important minerals, contributing to advancements in nuclear waste management, environmental remediation, and potentially novel technological applications.

References

- 1. Stability of peroxide-containing uranyl minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Meta-studtite stability in aqueous solutions. Impact of HCO 3 − , H 2 O 2 and ionizing radiation on dissolution and speciation - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00436K [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

- 7. osti.gov [osti.gov]

- 8. Activation of uranyl peroxides by ionizing radiation prior to uranyl carbonate formation - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01841A [pubs.rsc.org]

The Intricate Dance of Uranyl and Peroxide: A Technical Guide to their Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of the uranyl ion (UO₂²⁺) with peroxide (O₂²⁻) is a field of rapidly growing interest, driven by its fundamental importance in the nuclear fuel cycle and its emerging applications in materials science and medicine. The remarkable ability of uranyl and peroxide ions to self-assemble into a diverse array of discrete, nanoscale cage clusters has opened new avenues for the design of novel functional materials. This technical guide provides an in-depth exploration of the core principles governing these interactions, with a focus on quantitative data, experimental methodologies, and the logical relationships that dictate the formation and properties of these unique complexes.

Fundamental Coordination Modes and Structural Motifs

The interaction between the linear uranyl cation and the peroxide anion is characterized by the formation of strong coordinate bonds, leading to a variety of structural motifs. The peroxide ligand typically coordinates to the uranyl ion in a bidentate fashion (η²) within the equatorial plane of the uranyl's characteristic pentagonal or hexagonal bipyramidal geometry.

The primary building block of many uranyl-peroxide clusters is the uranyl triperoxide monomer, [UO₂(O₂)₃]⁴⁻, which exhibits a hexagonal bipyramidal geometry with three peroxide ligands in the equatorial plane.[1][2] These monomers can then self-assemble into larger, intricate cage-like structures.

Uranyl-Peroxide Cage Clusters: Self-Assembly and Topology

A defining feature of uranyl-peroxide chemistry is the spontaneous self-assembly of these ions in aqueous solutions to form a vast family of nanoscale cage clusters.[3] These clusters can contain from 16 to 124 uranyl ions and exhibit remarkable topological complexity.[3] The formation and stability of these cages are influenced by factors such as pH, temperature, and the presence of counter-cations which can act as templates.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative uranyl-peroxide complexes, extracted from the literature.

Table 1: Selected Bond Lengths in Uranyl-Peroxide Complexes

| Complex | U-Oyl (Å) | U-O(peroxide) (Å) | O-O (peroxide) (Å) | Reference |

| [(UO₂)₂(CH₃COO)₂(O₂)(C₁₀H₈N₂)] | - | 2.370(2), 2.380(1) | 1.490(2) | [4] |

| [(UO₂)₃(CH₃COO)₄(O₂)(C₁₅H₁₁N₃)₂] | - | 2.307(6), 2.304(7) | 1.471(8) | [4] |

| {U₂₄Pp₁₂} anion | 1.791(12) | 2.371(40) | 1.474(16) | [5] |

Table 2: Thermodynamic Data for Uranyl Triperoxide Compounds

| Compound | Enthalpy of Formation from Oxides (ΔHf, ox) (kJ/mol) | Enthalpy of Formation from Elements (ΔHf, el) (kJ/mol) | Reference |

| Mg₂UO₂(O₂)₃·13.31H₂O | - | - | [6] |

| Ca₂UO₂(O₂)₃·8.53H₂O | - | - | [6] |

| Sr₂UO₂(O₂)₃·8.69H₂O | - | - | [6] |

| K₄UO₂(O₂)₃·3.00H₂O | - | - | [6] |

| Studtite, (UO₂)O₂(H₂O)₄ | - | –2344.7 ± 4.0 | [7] |

Note: Specific enthalpy values from oxides for the first four compounds are detailed in the source and can be calculated from the provided thermochemical cycles.[6]

Experimental Protocols

A comprehensive understanding of uranyl-peroxide coordination chemistry relies on a suite of experimental techniques for synthesis and characterization.

Synthesis of Uranyl-Peroxide Complexes

General Procedure for Simple Uranyl-Peroxide Dimers: The synthesis of simple uranyl-peroxide complexes often involves the self-assembly of N-donor chelating ligands and uranyl acetate in solution.[4] The peroxide ligand can be generated in situ through photoexcitation of the UO₂²⁺ ion in the presence of a suitable precursor when exposed to sunlight or ambient light.[4][8]

Typical Synthesis of Uranyl-Peroxide Cage Clusters (e.g., U₂₄): Uranyl-peroxide cage clusters are typically synthesized in aqueous solution by combining a source of uranyl ions (e.g., uranyl nitrate), hydrogen peroxide, and an alkali metal hydroxide (e.g., LiOH) to control the pH.[9][10] The reaction mixture is stirred at room temperature, and the clusters self-assemble over time.[9][11] Crystallization can be achieved by slow evaporation of the solvent.

Non-aqueous Synthesis: A more recent development is the synthesis of uranyl-peroxide cage clusters in non-aqueous solvents, such as ionic liquids.[12][13] This method involves the dissolution of a uranyl-peroxide precursor like studtite (--INVALID-LINK--₂) in an ionic liquid, which can lead to the formation of novel cluster topologies.[13][14]

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of uranyl-peroxide complexes.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional structure of crystalline uranyl-peroxide complexes, providing accurate bond lengths and angles.[4][13]

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying the characteristic stretching frequencies of the U-Oyl and O-O bonds.[1][15] The coordination of peroxide to the uranyl ion leads to a significant weakening of the U-Oyl bonds, resulting in lower stretching frequencies compared to other uranyl complexes.[16][17]

-

Luminescence Spectroscopy: Uranyl complexes are often luminescent, and their emission spectra can provide insights into the coordination environment of the uranyl ion.[4]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to study the composition and stability of uranyl-peroxide cage clusters in solution.[15][18]

-

Computational Methods (Density Functional Theory - DFT): DFT calculations are widely used to model the structures, electronic properties, and vibrational frequencies of uranyl-peroxide complexes, aiding in the interpretation of experimental data.[16][17][19]

Potential Applications

The unique structural and chemical properties of uranyl-peroxide complexes, particularly the cage clusters, make them promising candidates for a range of applications.

-

Nuclear Fuel Cycle: Uranyl-peroxide compounds are important in the processing of nuclear fuels and the management of radioactive waste.[3][20] The formation of soluble cage clusters can influence the environmental mobility of uranium.[3]

-